REACTION_CXSMILES
|
Cl.[CH:2]1([NH:8][NH2:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.C(Cl)Cl.C1(NN)CCCCC1.[C:21](OCC)(=[O:26])[CH2:22][C:23]([CH3:25])=O>O.CC(OC)(C)C.C(O)(=O)C>[CH:2]1([N:8]2[C:21](=[O:26])[CH:22]=[C:23]([CH3:25])[NH:9]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1 |f:0.1|
|
Name
|
|
Quantity
|
700 g
|
Type
|
reactant
|
Smiles
|
Cl.C1(CCCCC1)NN
|
Name
|
|
Quantity
|
3000 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
1778 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
406 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NN
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
this was stirred for 10 minutes at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with DCM (4×2000 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 85° C.
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated to dryness under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM (3000 ml)
|
Type
|
CUSTOM
|
Details
|
the resulting phases were separated
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
WASH
|
Details
|
was washed with brine (1×2 L)
|
Type
|
WASH
|
Details
|
both aqueous phases washed with DCM (4×2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a beige solid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 50° C. for 1 hour
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
followed by 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with TBME (4×500 ml)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 45° C. for 16 hours
|
Duration
|
16 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |